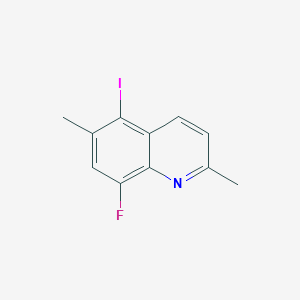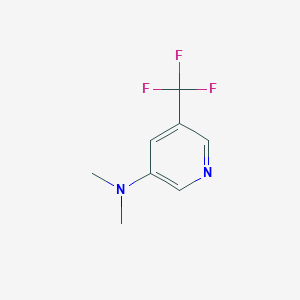![molecular formula C14H13ClN2O B13005379 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tert-butyl and chloro substituents on the benzofuran ring enhances its chemical stability and reactivity, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of a benzofuran derivative. This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The benzofuran derivative is then subjected to a condensation reaction with a suitable amidine or guanidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Substitution Reactions: The tert-butyl and chloro substituents are introduced through electrophilic aromatic substitution reactions. tert-Butylation can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst, while chlorination can be performed using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes involved in cancer and inflammatory diseases.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic and optoelectronic devices.
Biological Studies: The compound is employed in the study of biological pathways and molecular interactions due to its ability to modulate enzyme activity and protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
2-(tert-Butyl)-4-chlorobenzofuro[2,3-d]pyrimidine: This compound has a different fusion pattern of the benzofuran and pyrimidine rings, which may result in different chemical and biological properties.
2-(tert-Butyl)-4-chlorobenzothieno[3,2-d]pyrimidine: The sulfur atom in the benzothiophene ring can alter the electronic properties and reactivity compared to the oxygen atom in the benzofuran ring.
2-(tert-Butyl)-4-chlorobenzofuro[3,2-b]pyridine: The pyridine ring in place of the pyrimidine ring can affect the compound’s binding affinity and selectivity for certain molecular targets.
The uniqueness of this compound lies in its specific ring fusion pattern and substituent positions, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H13ClN2O/c1-14(2,3)13-16-10-8-6-4-5-7-9(8)18-11(10)12(15)17-13/h4-7H,1-3H3 |
InChI Key |
YQDWOEGDVKSTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


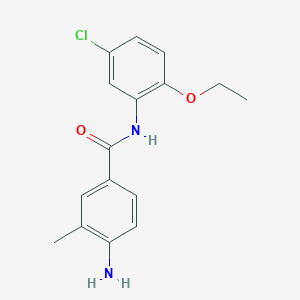
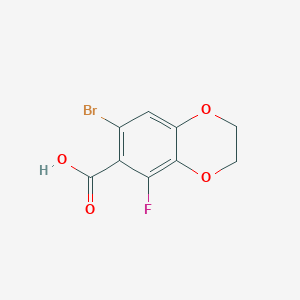
![2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)
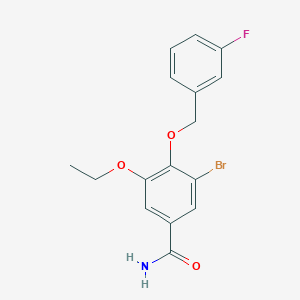
![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
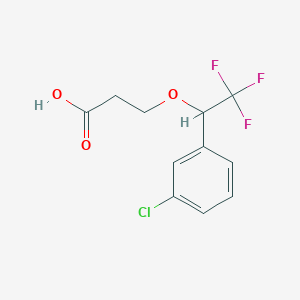
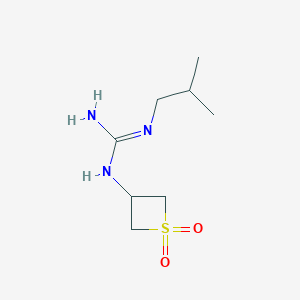
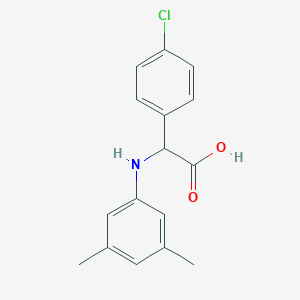

![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
